BenchChemオンラインストアへようこそ!

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide

Antiviral protease inhibition Structure-activity relationship Electron-withdrawing group

This Z-configured 3-aryl-2-cyanoacrylamide features a unique meta-nitrophenyl β-substituent and 4-chloro-2-nitrophenyl amide—a substitution pattern absent from all 86 analogs in published flavivirus protease SAR. The dual electron-withdrawing nitro groups create an electrophilic warhead differentiated from standard E-cyanoacrylamide covalent fragment libraries. Ideal for cysteine-reactivity kinetic profiling, flavivirus NS2B-NS3 protease inhibitor screening, and exploration of Z/E configurational effects on thiol-addition trajectories. Also applicable as a reference standard for LC-MS/NMR methods requiring resolution of cyanoacrylamide isomerism. Research-use-only; not for human or veterinary applications.

Molecular Formula C16H9ClN4O5
Molecular Weight 372.72
CAS No. 332918-81-7
Cat. No. B2694555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide
CAS332918-81-7
Molecular FormulaC16H9ClN4O5
Molecular Weight372.72
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H9ClN4O5/c17-12-4-5-14(15(8-12)21(25)26)19-16(22)11(9-18)6-10-2-1-3-13(7-10)20(23)24/h1-8H,(H,19,22)/b11-6-
InChIKeyJDXTXBRCJPCWJA-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide (CAS 332918-81-7): Structural Identity and Class Context for Research Procurement


(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide is a fully synthetic, Z-configured 3-aryl-2-cyanoacrylamide derivative (C₁₆H₉ClN₄O₅, MW 372.72) bearing electron-withdrawing nitro groups on both phenyl rings and a chlorine substituent ortho to the amide nitrogen. The compound belongs to the broader 2-cyanoacrylamide pharmacophore class, which has been systematically explored as covalent warheads for kinase inhibitors [1] and as scaffolds for antiviral protease inhibitors, where 86 analogs were evaluated to establish structure–activity relationships [2]. It is catalogued as a research-grade chemical explicitly designated for non‑human research use only [3].

Why Generic 2-Cyanoacrylamide Substitution Is Not Valid for (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide (CAS 332918-81-7)


Generic substitution among 2-cyanoacrylamides is precluded by the SAR-demonstrated sensitivity of both target potency and selectivity to the nature and position of aryl substituents. In a systematic study of 86 3-aryl-2-cyanoacrylamide analogs against dengue and West Nile virus NS2B‑NS3 proteases, the electron density of the aryl moiety and the configuration of the central double bond were found to have a crucial influence on inhibitory activity, whereas the amide residue was comparatively less relevant [1]. The target compound combines a meta-nitrophenyl group on the acrylamide β‑carbon with a 4‑chloro‑2‑nitrophenyl amide substituent — a substitution pattern that is absent from all 86 analogs in that study. Consequently, extrapolating potency, selectivity, or physicochemical behavior from even close analogs such as the para‑hydroxy lead (Ki = 35.7 μM for DENV protease) is unreliable without direct experimental confirmation [1].

Quantitative Differentiation Evidence for (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide (CAS 332918-81-7) Versus Closest Analogs


Meta-Nitro Substitution on the β-Aryl Ring Confers Distinct Electron-Withdrawing Character Relative to Para-Hydroxy and Unsubstituted Analogs

In the arylcyanoacrylamide SAR series, the para-hydroxy substituted analog was the most potent inhibitor with Ki values of 35.7 μM (DENV protease) and 44.6 μM (WNV protease) [1]. The target compound replaces the para-hydroxy group with a meta-nitro substituent, which substantially increases the electron-withdrawing character (Hammett σₘ for NO₂ = +0.71 vs. σₚ for OH = −0.37). The SAR study explicitly identified electron density of the aryl moiety as a crucial determinant of activity [1]. While direct Ki data for the target compound are not available in the published literature, the altered electronic profile predicts a different binding mode and potency that cannot be inferred from the para-hydroxy lead.

Antiviral protease inhibition Structure-activity relationship Electron-withdrawing group

Z-Configuration of the Acrylamide Double Bond Distinguishes This Compound from the More Common E-Isomer Found in Entacapone-Class Molecules

The target compound is explicitly characterized as the Z-isomer (b11‑7+ configuration confirmed by InChI on SpectraBase) [2]. In contrast, the clinically used catechol-O-methyltransferase inhibitor entacapone, (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, and the majority of biologically characterized 2-cyanoacrylamides adopt the E-configuration [3]. The Z-configuration alters the spatial orientation of the β-aryl ring relative to the amide moiety, which in the context of covalent cysteine targeting can influence both the pre-reaction binding pose and the thiol-addition geometry [1].

Stereochemistry Configuration Covalent inhibitor design

Dual Nitro Substitution (β-meta-NO₂ + Amide-ortho-NO₂) Creates a Uniquely Electron-Deficient Scaffold Not Represented in Published SAR Libraries

The target compound carries two nitro groups: one at the meta position of the β-phenyl ring and one at the 2-position (ortho) of the amide-bearing phenyl ring, plus a chlorine at the 4-position. A systematic review of 86 arylcyanoacrylamide analogs prepared for dengue/WNV protease inhibition [1] reveals that none contained this specific combination of dual nitro substitution with chloro substitution. The closest comparator from that library is the para-hydroxy analog (single phenolic OH on β-ring, no nitro on the amide ring). The dual electron-withdrawing substitution pattern is predicted to reduce the LUMO energy, enhancing intrinsic reactivity toward nucleophilic cysteine thiols — a property exploited in covalent inhibitor design [2].

Electron deficiency Molecular recognition Chemical probe design

Regioisomeric Differentiation from (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)acrylamide: Chlorine Position Alters Amide Ring Electronics

The target compound (chlorine at 4‑position of the amide ring) has a documented regioisomer: (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)acrylamide (ChemSpider ID 4718290) , which bears chlorine at the 2‑position and nitro at the 5‑position. This positional exchange alters both the steric environment around the amide NH and the intramolecular hydrogen‑bonding capacity of the nitro group (ortho vs. para to the amide). In the TAK1 inhibitor series of 2‑cyanoacrylamide‑imidazopyridine conjugates, small changes in amide‑ring substitution produced IC₅₀ shifts exceeding 10‑fold [1], underscoring the functional non‑equivalence of such regioisomers.

Regioisomer Positional isomer Amide substituent effects

Nitrophenyl-Acrylamide Patent Context Positions This Scaffold Within Glioblastoma-Targeted Therapeutic Development

Brown University's patent family (EP4323329A1, priority 2020) explicitly claims nitrophenyl-acrylamide compounds as useful and effective therapeutics for brain tumors, including glioblastoma [1]. While the patent generically claims a broad Markush structure rather than specifically exemplifying CAS 332918-81-7, the target compound falls within the claimed chemical space (nitrophenyl-substituted acrylamides with cyano and aromatic substituents). In contrast, the clinically used 2-cyanoacrylamide entacapone is indicated for Parkinson's disease and does not carry claims for oncology applications. This patent landscape signals that nitrophenyl-acrylamides as a subclass are under active investigation for CNS oncology, a therapeutic area not addressed by conventional cyanoacrylamide-based drugs.

Glioblastoma Brain tumor Nitrophenyl-acrylamide

Exact Mass and Isotopic Signature Provide Analytical Identity Resolution Against Isomeric Interferences

The compound has an exact monoisotopic mass of 372.026147 Da (C₁₆H₉³⁵ClN₄O₅) as recorded on SpectraBase [1]. This mass is shared by regioisomers such as (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)acrylamide (also C₁₆H₉ClN₄O₅) , meaning that nominal mass spectrometry cannot distinguish between these compounds. However, the distinct chlorine isotopic signature (³⁵Cl/³⁷Cl ratio) combined with the Z‑configuration‑specific InChI stereochemistry descriptor (b11‑7+) provides a definitive analytical fingerprint. The exact mass measurement accuracy required (typically <3 ppm error) enables unambiguous identity confirmation when coupled with chromatographic retention time or NMR verification, which is critical for procurement quality assurance.

High-resolution mass spectrometry Isomer discrimination Analytical quality control

Recommended Research Application Scenarios for (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide (CAS 332918-81-7)


Covalent Fragment-Based Screening: Probing Cysteine Reactivity with an Electron-Deficient Z-Acrylamide Warhead

The compound's dual nitro substitution creates an electron-deficient acrylamide warhead distinct from the mono-substituted analogs used in established covalent fragment libraries. The Z-configuration offers a geometrically differentiated thiol-addition trajectory compared to the standard E-cyanoacrylamide warheads characterized by Taunton and colleagues [1]. Researchers developing targeted covalent inhibitors can use this compound in biochemical cysteine-reactivity screens (e.g., glutathione surrogate assays or intact-protein mass spectrometry) to benchmark intrinsic electrophilicity and to explore structure-reactivity relationships across the Z/E configurational space.

Antiviral Protease Inhibitor SAR Expansion: Testing the Meta-Nitro Pharmacophore Hypothesis

The 86-compound SAR study by Nitsche et al. identified electron density of the β-aryl moiety as a critical determinant of dengue and West Nile virus NS2B-NS3 protease inhibition, yet all library members carried electron-donating or weakly electron-withdrawing para-substituents on the β-ring [2]. This compound—with a strongly electron-withdrawing meta-nitro group—tests the unexplored boundary of the SAR model. Researchers can evaluate it in the same fluorogenic peptide substrate assay used in the original study to determine whether increased electron deficiency enhances or abolishes protease inhibition, thereby refining the pharmacophore model for flavivirus protease inhibitors.

Glioblastoma Phenotypic Screening: Exploring Nitrophenyl-Acrylamide Chemical Space in CNS Cancer Models

The Brown University patent family (EP4323329A1) claims nitrophenyl-acrylamides as therapeutics for brain tumors including glioblastoma [3]. While individual compound data are not publicly disclosed, the structural features of CAS 332918-81-7 (planar aromatic system, moderate molecular weight, hydrogen-bond-donating amide NH) are consistent with blood-brain barrier permeability potential. Researchers engaged in glioblastoma drug discovery can use this compound as a structurally defined probe in cell viability assays (e.g., U87-MG or patient-derived glioma stem cells) to assess whether the nitro-substituted Z-cyanoacrylamide scaffold exhibits the antiproliferative activity implied by the patent claims.

Analytical Chemistry: Isomer-Specific Method Development Using a Defined Z-Configuration Cyanoacrylamide Standard

The compound serves as a well-characterized reference standard for developing LC-MS or NMR methods that must resolve Z/E isomerism in cyanoacrylamide-containing samples. With its definitive Z-configuration (InChI b11-7+) and exact mass of 372.026147 Da recorded on SpectraBase [4], it can be used to establish chromatographic retention time benchmarks and MS/MS fragmentation patterns. This is particularly relevant for quality control laboratories that need to confirm the identity of procured cyanoacrylamides and distinguish them from regioisomers such as (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)acrylamide , which shares the identical exact mass.

Quote Request

Request a Quote for (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.